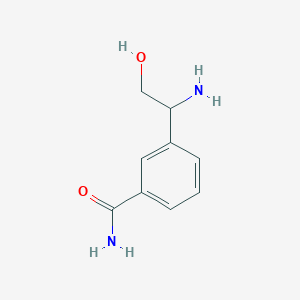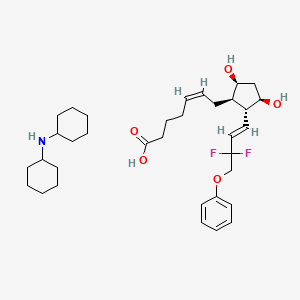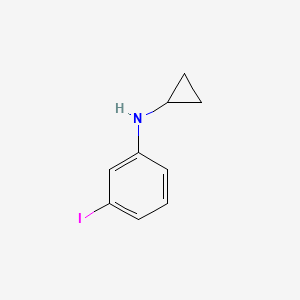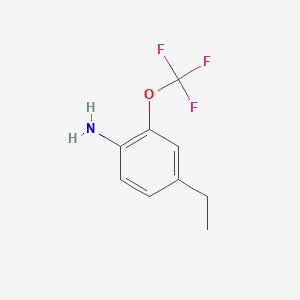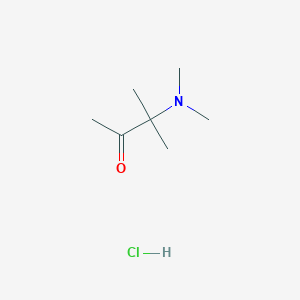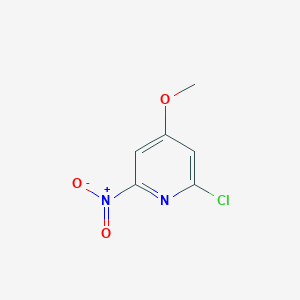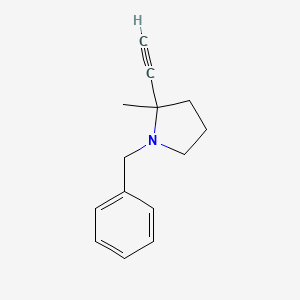
1-Benzyl-2-ethynyl-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-ethynyl-2-methylpyrrolidine is a chemical compound with the following properties:
Chemical Formula: CHN
Molecular Weight: 199.29 g/mol
Synonyms: This compound; Pyrrolidine, 2-ethynyl-2-methyl-1-(phenylmethyl)
Métodos De Preparación
Synthetic Routes:: The synthesis of 1-benzyl-2-ethynyl-2-methylpyrrolidine involves several steps. One common approach is via the reaction of an appropriate alkyne with a pyrrolidine derivative. The benzylic position is protected using a benzyl group, and the terminal alkyne is introduced. Subsequent deprotection yields the target compound.
Reaction Conditions::- Alkyne coupling: Typically carried out using palladium-catalyzed Sonogashira coupling or copper-catalyzed Glaser coupling.
- Benzyl protection: Benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydroxide).
- Deprotection: Acidic conditions (e.g., hydrochloric acid) to remove the benzyl group.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Análisis De Reacciones Químicas
1-Benzyl-2-ethynyl-2-methylpyrrolidine can undergo various reactions:
Oxidation: Oxidation of the alkyne moiety to form an aldehyde or carboxylic acid.
Reduction: Reduction of the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution at the benzylic position.
Common Reagents: Palladium catalysts, hydrogen peroxide, sodium borohydride, and various nucleophiles.
Aplicaciones Científicas De Investigación
1-Benzyl-2-ethynyl-2-methylpyrrolidine finds applications in:
Chemical Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Biological Studies: Studied for its effects on biological targets.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 1-Benzyl-2-ethynyl-2-methylpyrrolidine is unique due to its specific substitution pattern, similar compounds include other pyrrolidines, alkynes, and benzyl-substituted molecules.
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-benzyl-2-ethynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H17N/c1-3-14(2)10-7-11-15(14)12-13-8-5-4-6-9-13/h1,4-6,8-9H,7,10-12H2,2H3 |
Clave InChI |
WTOVYAAGOJSWEX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1CC2=CC=CC=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


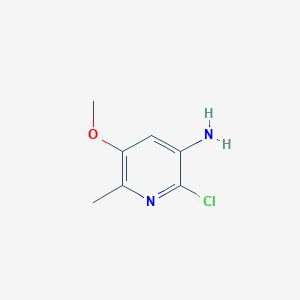
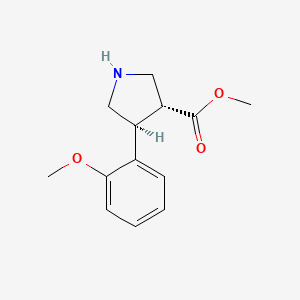
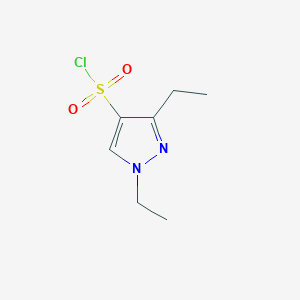
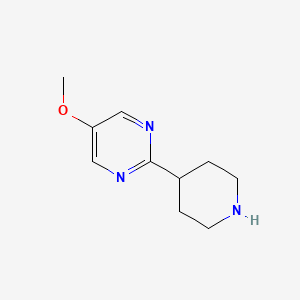
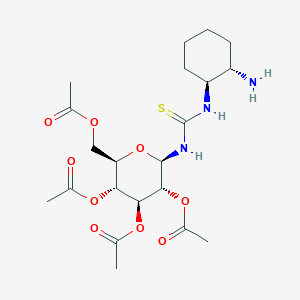
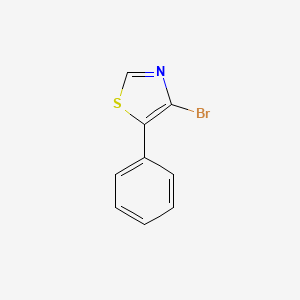
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
